molecular formula C12H10N4O B12901784 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine CAS No. 88710-44-5

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine

Katalognummer: B12901784
CAS-Nummer: 88710-44-5
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: VZWQHZMCHYTHAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the methoxyphenyl group enhances its chemical properties, making it a valuable compound in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine typically involves the condensation of 2-chloropyrazine with 2-methoxyaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate undergoes cyclization to form the imidazo[4,5-b]pyrazine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.

    Industry: Used in the development of new materials, such as polymers and dyes

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. It has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for anticancer drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine is unique due to the presence of the methoxyphenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in scientific research and drug development .

Eigenschaften

CAS-Nummer

88710-44-5

Molekularformel

C12H10N4O

Molekulargewicht

226.23 g/mol

IUPAC-Name

2-(2-methoxyphenyl)-1H-imidazo[4,5-b]pyrazine

InChI

InChI=1S/C12H10N4O/c1-17-9-5-3-2-4-8(9)10-15-11-12(16-10)14-7-6-13-11/h2-7H,1H3,(H,13,14,15,16)

InChI-Schlüssel

VZWQHZMCHYTHAP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C2=NC3=NC=CN=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.